molecular formula C10H4Cl4N2 B1395252 2,2'-(Perchloro-1,2-phenylene)diacetonitrile CAS No. 60069-96-7

2,2'-(Perchloro-1,2-phenylene)diacetonitrile

Cat. No.: B1395252
CAS No.: 60069-96-7
M. Wt: 294 g/mol
InChI Key: WXTXDIOFAZIXOA-UHFFFAOYSA-N
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Description

“2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is a chemical compound with the CAS Number: 60069-96-7 . Its molecular weight is 293.97 and its IUPAC name is 2,2’- (perchloro-1,2-phenylene)diacetonitrile . The compound is stored at a temperature between 28 C .


Molecular Structure Analysis

The InChI code for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” is 1S/C10H4Cl4N2/c11-7-5 (1-3-15)6 (2-4-16)8 (12)10 (14)9 (7)13/h1-2H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 293.97 . It is stored at a temperature between 28 C . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Light-Emitting Polymers

2,2'-(Perchloro-1,2-phenylene)diacetonitrile is utilized in the synthesis of polyfluorene copolymers for light-emitting diodes (LEDs). These polymers, like the 2,2‘-(9,9-dioctyl-9H-fluorene-2,7-diyl)diacetonitrile-based alternating polyfluorene copolymers, exhibit strong thermal stability, solubility in organic solvents, and versatile absorption and emission properties. They are prominent in the fabrication of LEDs due to their efficient electroluminescence and longer lifetime properties (Taranekar et al., 2006).

Macrocycle Synthesis

It's instrumental in macrocycle synthesis, particularly in the two-stage, three-component synthesis of complex structures like 6,11-diaza-1,5(2,5)-dioxazole-3(1,2)-benzenecycloundecaphane-14,54- dicarbonitrile. This versatile compound shows potential in creating spatially symmetrical structures, offering insights into the synthesis of macrocyclic structures using simple and economical reagents (Merzhyievskyi et al., 2020).

Optical Properties in Copolymers

The compound is used in the synthesis of soluble copolymers with meta- and para-linkages, influencing their optical properties. Copolymers with meta-linkage, for instance, have lower glass transition temperatures due to lower crystallinity and demonstrate changes in photoluminescence due to reduced effective conjugation length and molecular aggregation (Chang et al., 2005).

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “2,2’-(Perchloro-1,2-phenylene)diacetonitrile” can be found at the provided link . This document contains information on the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product.

Biochemical Analysis

Biochemical Properties

2,2’-(Perchloro-1,2-phenylene)diacetonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to disrupt cell signaling pathways, leading to altered gene expression and changes in cellular metabolism . For example, exposure to 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can result in the upregulation or downregulation of specific genes involved in metabolic processes. This compound can also affect cell proliferation and apoptosis, influencing the overall health and function of the cells.

Molecular Mechanism

At the molecular level, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile exerts its effects through various mechanisms. One key mechanism is its ability to bind to and inhibit the activity of enzymes such as cytochrome P450 . This inhibition can lead to the accumulation of substrates that are normally metabolized by these enzymes, resulting in altered metabolic pathways. Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can interact with transcription factors, influencing gene expression and leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall health . In some cases, high doses of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile have been associated with toxic effects, including liver and kidney damage. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

2,2’-(Perchloro-1,2-phenylene)diacetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, affecting the metabolism of various substrates . This interaction can lead to changes in metabolic flux and the levels of specific metabolites within cells. Additionally, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can influence the activity of other enzymes and cofactors, further impacting metabolic pathways.

Transport and Distribution

Within cells and tissues, 2,2’-(Perchloro-1,2-phenylene)diacetonitrile is transported and distributed through various mechanisms. It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in certain tissues, potentially leading to localized effects. Understanding the transport and distribution of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile is crucial for predicting its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2,2’-(Perchloro-1,2-phenylene)diacetonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and metabolism. This localization can affect the compound’s overall impact on cellular processes.

Properties

IUPAC Name

2-[2,3,4,5-tetrachloro-6-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl4N2/c11-7-5(1-3-15)6(2-4-16)8(12)10(14)9(7)13/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTXDIOFAZIXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703344
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60069-96-7
Record name 2,2'-(3,4,5,6-Tetrachloro-1,2-phenylene)diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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